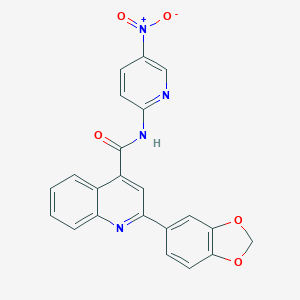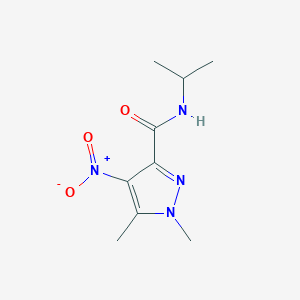![molecular formula C32H48N4O2 B458035 4-tert-butyl-N-[3-[4-[3-[[(4-tert-butylphenyl)-oxomethyl]amino]propyl]-1-piperazinyl]propyl]benzamide](/img/structure/B458035.png)
4-tert-butyl-N-[3-[4-[3-[[(4-tert-butylphenyl)-oxomethyl]amino]propyl]-1-piperazinyl]propyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-butyl-N-[3-[4-[3-[[(4-tert-butylphenyl)-oxomethyl]amino]propyl]-1-piperazinyl]propyl]benzamide is a member of benzamides.
Scientific Research Applications
Synthesis and Properties
Synthesis Methods
A study by Hsiao et al. (2000) described the synthesis of polyamides with flexible main-chain ether linkages and ortho-phenylene units, utilizing a process that includes reactions involving tert-butylcatechol derivatives (Hsiao, Yang, & Chen, 2000).
Chemical Characterization and Evaluation
Research by Kumara et al. (2015) focused on the preparation and evaluation of novel triazinone derivatives, including 3-tert-butyl-7-benzyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-ones, for larvicidal and antimicrobial activities (Kumara et al., 2015).
Practical Asymmetric Synthesis
Jiang et al. (2005) reported the asymmetric synthesis of alpha-branched 2-piperazinylbenzylamines, a category that includes compounds structurally related to the specified benzamide, for the potential discovery of novel ligands (Jiang et al., 2005).
Structure-Activity Relationships in Antipsychotic Agents
Research by Norman et al. (1996) explored the relationship between the structure of substituted benzamides (similar in structure to the compound ) and their potential as atypical antipsychotic agents (Norman, Rigdon, Hall, & Navas, 1996).
Biological and Pharmacological Research
Biological Evaluation
Sanjeevarayappa et al. (2015) synthesized and evaluated tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, a compound structurally related to the specified benzamide, for its antibacterial and anthelmintic activity (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Mosquito-Larvicidal and Antibacterial Properties
Castelino et al. (2014) synthesized and studied the properties of novel thiadiazolotriazin-4-ones, including 3-tert-butyl-7-(aryloxymethyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-ones, for their potential mosquito-larvicidal and antibacterial activities (Castelino et al., 2014).
Study for Alzheimer’s Disease
Hussain et al. (2016) conducted a study on synthesized benzamides, including 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl)benzamides, for their potential therapeutic effects on Alzheimer’s disease (Hussain et al., 2016).
Chemical and Physical Properties
- Chemical and Physical Characterization: Research by Kulkarni et al. (2016) involved the synthesis, characterization, and evaluation of N-Boc piperazine derivatives, providing insight into the physical and chemical properties of similar compounds (Kulkarni et al., 2016).
Properties
Molecular Formula |
C32H48N4O2 |
|---|---|
Molecular Weight |
520.7g/mol |
IUPAC Name |
4-tert-butyl-N-[3-[4-[3-[(4-tert-butylbenzoyl)amino]propyl]piperazin-1-yl]propyl]benzamide |
InChI |
InChI=1S/C32H48N4O2/c1-31(2,3)27-13-9-25(10-14-27)29(37)33-17-7-19-35-21-23-36(24-22-35)20-8-18-34-30(38)26-11-15-28(16-12-26)32(4,5)6/h9-16H,7-8,17-24H2,1-6H3,(H,33,37)(H,34,38) |
InChI Key |
WTTJSZMHLRCCHR-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCCCN2CCN(CC2)CCCNC(=O)C3=CC=C(C=C3)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCCCN2CCN(CC2)CCCNC(=O)C3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-fluoro-3-nitrophenyl)furan-2-carboxamide](/img/structure/B457952.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B457957.png)

![Ethyl 2-{[(4-chlorophenyl)acetyl]amino}-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B457960.png)
![methyl 2-[(3-chlorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B457962.png)
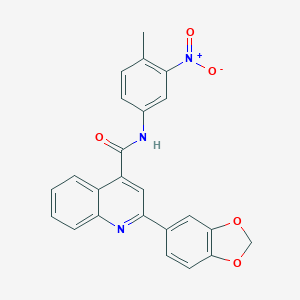
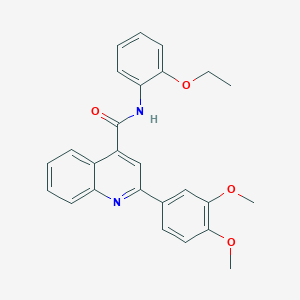
![2-chloro-N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]pyridine-3-carboxamide](/img/structure/B457967.png)
![Methyl 2-{[(2,4-dichlorophenoxy)acetyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B457968.png)
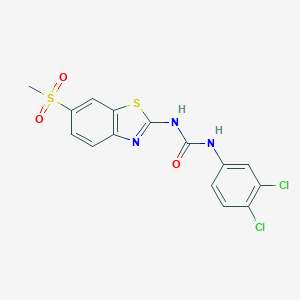
![3-[(4-bromophenoxy)methyl]-N-[2-fluoro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B457970.png)

